Cytotoxicity Differentiation: Pterosin D vs. Glycosylated Pterosins in HCT116 Colorectal Cancer Cells
In a head-to-head cytotoxicity screen of 12 pterosin derivatives against HCT116 human colorectal cancer cells, Pterosin D (compound 5) exhibited an IC50 of 183.7 μM, whereas the caffeoylated pterosin C glycoside (compound 1) displayed an IC50 of 8.0 ± 1.7 μM, representing a 23-fold difference in potency [1]. Pterosin D was among the least cytotoxic agents in the panel, while the most potent glycosylated derivatives induced caspase-9 upregulation and annexin V/PI-positive apoptosis [1]. This wide potency range underscores that Pterosin D can serve as a low-cytotoxicity baseline compound for mechanistic studies where apoptotic activation is an undesired confounding variable [1].
| Evidence Dimension | Cytotoxicity (IC50) against HCT116 human colorectal cancer cells |
|---|---|
| Target Compound Data | IC50 = 183.7 μM (Pterosin D, compound 5) |
| Comparator Or Baseline | IC50 = 8.0 ± 1.7 μM ((2S,3S)-pterosin C 3-O-β-D-(4'-(E)-caffeoyl)-glucopyranoside, compound 1); IC50 = 15.8–22.4 μM for other new pterosins |
| Quantified Difference | 23-fold less potent than the most active glycosylated comparator; IC50 of Pterosin D is approximately 11–23-fold higher than the moderate-cytotoxicity pterosins |
| Conditions | HCT116 human colorectal cancer cell line; 48 h MTT assay; compounds isolated from Pteris multifida roots and P. cretica aerial parts |
Why This Matters
Researchers procuring Pterosin D for anticancer screening should anticipate low intrinsic cytotoxicity, making it suitable as a negative control or scaffold for pro-drug derivatization rather than as a direct antiproliferative agent.
- [1] Kim, J.W. et al. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells. Bioorg. Med. Chem. Lett. 27, 3144–3147 (2017). View Source
